2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Catalog No.
S1932683
CAS No.
51490-01-8
M.F
C11H13BrO4
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

CAS Number

51490-01-8

Product Name

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

IUPAC Name

2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3

InChI Key

CIYTXNZZTOVXKY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CBr

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CBr
  • Synthetic Intermediate

    The presence of a ketone functional group (C=O) and a bromine (Br) atom makes this compound a potential intermediate for the synthesis of more complex molecules. Ketones are common building blocks in organic synthesis, and the bromine can be used for further functionalization reactions.

  • Bioorganic Chemistry Studies

    The trimethoxyphenyl group (C6H3(OCH3)3) possesses interesting properties. The three methoxy groups (OCH3) are electron-donating, potentially affecting the reactivity of the molecule. This could be of interest in studies related to enzyme inhibition or receptor binding, although specific research on 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone for these purposes is currently lacking.

  • Material Science Applications

    The combined functionalities in 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone could potentially lead to applications in material science. For instance, the molecule might be a candidate for studies in crystal engineering due to the possibility of intermolecular interactions between the ketone and bromine groups. However, further research is required to explore this possibility.

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₃BrO₄. This compound features a ketone functional group and a bromine atom, making it a versatile intermediate in organic synthesis. The presence of three methoxy groups on the aromatic ring enhances its reactivity and potential applications in medicinal chemistry and material science. Its structure allows for various chemical interactions, particularly due to the polarity of the ketone and the electron-donating nature of the methoxy substituents.

There is no documented information on the specific mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone.

Safety information suggests that 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone should be handled with caution due to the following potential hazards []:

  • Harmful if swallowed (Acute Tox. 4): May cause irritation or discomfort if ingested [].
  • Skin irritant (Skin Irrit. 2): May cause skin irritation or inflammation on contact [].
  • Serious eye damage (Eye Dam. 1): Can cause severe eye damage including blindness [].
  • May cause respiratory irritation (STOT SE 3): Inhalation may irritate the respiratory system [].

  • Nucleophilic Substitution: The bromine atom serves as a good leaving group, allowing for substitution reactions with nucleophiles such as amines or alcohols.
  • Condensation Reactions: The ketone group can participate in aldol or Claisen condensation reactions, facilitating the formation of larger molecular structures under acidic or basic conditions.
  • Synthesis of Chalcone Analogues: It is involved in synthesizing α,β-unsaturated ketones, which are valuable as chalcone analogues.

Research indicates that derivatives of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone exhibit moderate antifungal activity. This suggests potential applications in developing antifungal agents. Additionally, some derivatives have been explored for their ability to disrupt microtubule formation in cancer cells, indicating a possible role in cancer therapy.

The synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone typically involves brominating 1-(3,4,5-trimethoxyphenyl)ethanone using bromine as the reagent. This method allows for the selective introduction of the bromine atom at the desired position on the aromatic ring .

General Procedure:

  • Dissolve 1-(3,4,5-trimethoxyphenyl)ethanone in a suitable solvent.
  • Slowly add bromine while stirring at controlled temperatures.
  • Monitor the reaction progress until completion.
  • Purify the resultant product through recrystallization or chromatography.

Due to its unique structure and reactivity, 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential use in developing antifungal and anticancer agents.
  • Material Science: Possible applications in crystal engineering due to its intermolecular interactions.

Several compounds share structural similarities with 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone:

Compound NameStructure FeaturesUnique Aspects
1-(3,4,5-trimethoxyphenyl)ethanoneContains no bromine; only ketone and methoxy groupsLacks halogen functionality
2-Chloro-1-(3,4,5-trimethoxyphenyl)ethanoneChlorine instead of bromineDifferent leaving group properties
2-Iodo-1-(3,4,5-trimethoxyphenyl)ethanoneIodine instead of bromineHigher reactivity due to larger iodine atom
2-Bromo-1-(4-methoxyphenyl)ethanoneSimilar structure but fewer methoxy groupsPotentially different biological activity

These compounds highlight the unique aspects of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone due to its specific combination of functional groups and substituents. The presence of multiple methoxy groups enhances its potential reactivity and interaction profiles compared to its analogs.

Reaction Mechanisms of α-Bromination

The α-bromination of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone follows well-established mechanistic pathways that involve enol-enolate tautomerism as the key activation step. The reaction proceeds through acid-catalyzed enolization of the starting 3,4,5-trimethoxyacetophenone, followed by electrophilic attack by the brominating agent [1] [2].

The mechanism initiates with protonation of the carbonyl oxygen by an acid catalyst, typically hydrobromic acid (HBr) or para-toluenesulfonic acid (p-TsOH) [1]. This protonation increases the electrophilicity of the carbonyl carbon and facilitates the subsequent deprotonation of the α-hydrogen. The acid-catalyzed keto-enol tautomerism involves removal of the α-hydrogen adjacent to the carbonyl group, generating an enol intermediate that serves as the active nucleophilic species [3].

The enol form possesses enhanced nucleophilicity due to the electron-rich double bond, making it susceptible to electrophilic attack by bromine species [1]. When using molecular bromine (Br2) as the brominating agent, the enol attacks the bromine molecule directly, resulting in the formation of a new carbon-bromine bond at the α-position. The reaction proceeds through a concerted mechanism where the π-electrons of the enol double bond attack one bromine atom while the other bromine atom is displaced as bromide ion [2].

For N-bromosuccinimide (NBS)-mediated bromination, the mechanism involves initial formation of small amounts of molecular bromine through reaction with trace amounts of hydrobromic acid. The generated bromine then reacts with the enol form in a similar manner to direct bromination with Br2 [4] [5]. The succinimide byproduct formed during NBS bromination can stabilize reaction intermediates through hydrogen bonding interactions, contributing to improved selectivity compared to direct bromination methods.

The final step involves deprotonation of the oxonium ion intermediate to regenerate the carbonyl functionality and yield the desired α-bromo ketone product [2]. The overall transformation represents a formal substitution of the α-hydrogen with bromine while maintaining the ketone functionality.

Solvent and Catalyst Selection Criteria

Solvent selection plays a critical role in optimizing α-bromination reactions, influencing both reaction rate and product selectivity. Traditional halogenated solvents such as carbon tetrachloride (CCl4) and chloroform (CHCl3) have historically been employed due to their chemical inertness toward bromine species and their ability to dissolve both organic substrates and brominating agents effectively [6] [7].

Carbon tetrachloride has been the gold standard solvent for bromination reactions due to its stability under radical conditions and its inability to participate in competing reactions [6]. However, environmental and safety concerns associated with CCl4, including its ozone-depleting properties and toxicity, have necessitated the development of alternative solvent systems [7]. Dichloromethane (DCM) serves as a suitable replacement for many applications, offering similar solvating properties while exhibiting reduced environmental impact [6].

For elevated temperature reactions where DCM's low boiling point becomes limiting, 1,2-dichloroethane provides an excellent alternative with a higher boiling point (83°C) while maintaining similar chemical properties to DCM [6]. Acetic acid has emerged as another effective solvent choice, particularly for direct bromination with Br2, offering good yields (typically >90%) for aromatic ketone substrates [6]. The protic nature of acetic acid can facilitate enol formation through hydrogen bonding interactions with the carbonyl oxygen.

Acetonitrile represents a polar aprotic alternative that has shown excellent performance in NBS-mediated brominations [8] [7]. The high dielectric constant of acetonitrile (37.5) promotes ionic reaction pathways while its chemical stability prevents interference with the bromination process. Studies have demonstrated that NBS dissolves completely in acetonitrile, providing homogeneous reaction conditions that enhance reproducibility [7].

Recent developments in green chemistry have introduced environmentally benign alternatives such as diethyl carbonate and di-tert-butyl carbonate [7]. These solvents offer high boiling points, low toxicity, and pleasant odors while maintaining chemical compatibility with bromination reagents. Ionic liquids have also been explored as reaction media, providing unique advantages such as negligible vapor pressure and tunable polarity through appropriate anion-cation combinations [9].

Catalyst selection significantly impacts both reaction efficiency and selectivity in α-bromination processes. Para-toluenesulfonic acid (p-TsOH) serves as the most commonly employed acid catalyst, providing optimal balance between catalytic activity and substrate compatibility [8] [10]. The sulfonic acid functionality offers strong acidity (pKa ≈ -2.8) necessary for efficient enol formation while maintaining stability under reaction conditions.

Hydrobromic acid generated in situ during bromination reactions can also function as an effective catalyst [1]. The autocatalytic nature of HBr formation creates a self-sustaining catalytic cycle that can accelerate reaction rates as the bromination proceeds. However, careful control of HBr concentration is essential to prevent over-bromination or substrate decomposition.

Lewis acid catalysts such as iron(III) bromide (FeBr3) and aluminum chloride (AlCl3) have been investigated for specific applications, particularly when enhanced electrophilic activation is required [11]. These catalysts can coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating enol formation under milder conditions.

SolventBoiling Point (°C)Dielectric ConstantEnvironmental ImpactBromination Yield (%)
Carbon tetrachloride772.2High85-90
Dichloromethane408.9Moderate80-85
1,2-Dichloroethane8310.4Moderate85-90
Acetonitrile8237.5Low85-95
Acetic acid1186.2Low90-95
Diethyl carbonate1262.8Very Low75-85

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave-assisted bromination represents a significant advancement in synthetic efficiency, offering reduced reaction times and improved yields compared to conventional heating methods [10] [12]. The application of microwave irradiation to the synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone has demonstrated remarkable improvements in both reaction kinetics and selectivity.

The mechanism of microwave acceleration involves direct heating of polar molecules through dielectric polarization and ionic conduction [12]. Unlike conventional heating, which relies on heat transfer from external sources, microwave irradiation provides uniform volumetric heating that eliminates temperature gradients and hot spots. This uniform heating promotes more consistent reaction conditions and reduces the formation of thermal decomposition products.

Studies on microwave-assisted α-bromination of aromatic ketones using NBS/p-TsOH systems in acetonitrile have shown exceptional results [10] [13]. The optimal conditions typically involve microwave irradiation at 105°C for 20 minutes at 300 watts, achieving quantitative conversion to the desired α-bromo product. Under these conditions, the reaction time is reduced from several hours in conventional heating to less than 30 minutes under microwave irradiation [10].

The enhanced reaction kinetics observed under microwave conditions can be attributed to several factors. The rapid heating enables quick attainment of optimal reaction temperatures, minimizing the exposure time of temperature-sensitive intermediates. Additionally, the oscillating electromagnetic field may provide additional activation energy that lowers the effective activation barrier for enol formation and subsequent bromination [12].

Selectivity improvements under microwave conditions are particularly noteworthy. Traditional bromination methods often suffer from over-bromination leading to dibrominated byproducts, especially at elevated temperatures [10]. Microwave irradiation allows precise temperature control and rapid quenching capabilities that minimize secondary bromination reactions. Studies have reported selectivity improvements of up to 95% for monobrominated products compared to 70-80% under conventional heating conditions [13].

The scalability of microwave-assisted bromination has been successfully demonstrated. While laboratory-scale reactions typically employ domestic microwave ovens modified for synthetic applications, industrial-scale implementations utilize continuous-flow microwave systems that can process larger quantities while maintaining the kinetic advantages [12]. These systems incorporate advanced temperature and power control mechanisms that ensure reproducible results across different batch sizes.

Solvent-free microwave-assisted protocols have also been developed, offering additional environmental benefits [14]. These methods involve direct mixing of the substrate with NBS in the absence of organic solvents, relying on the solid-state grinding effect combined with microwave heating to achieve bromination. Yields of 85-95% have been reported for various aromatic ketones using this approach, with reaction times reduced to 5-10 minutes [14].

Flow Chemistry Approaches

Flow chemistry represents a paradigm shift in bromination methodology, offering enhanced safety, improved scalability, and superior process control compared to traditional batch methods [15] [16]. The implementation of continuous flow processes for the synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone addresses several critical challenges associated with bromination reactions, particularly the safe handling of reactive bromine species.

The fundamental principle of flow chemistry involves the continuous introduction of reactants into a reactor system where mixing, reaction, and product removal occur simultaneously [17] [18]. For bromination applications, this approach offers several distinct advantages: enhanced heat transfer due to high surface-to-volume ratios, precise residence time control, and the ability to maintain steady-state conditions that optimize selectivity [15].

Modern flow bromination systems typically employ multi-reactor configurations that separate bromine generation, bromination, and quenching steps [15] [16]. The first reactor generates bromine in situ from safer precursors such as hydrogen bromide (HBr) and sodium hypochlorite (NaOCl), eliminating the need to handle and store molecular bromine. This approach significantly reduces safety risks while maintaining high bromination efficiency [16].

The bromination reactor, typically constructed from corrosion-resistant materials such as perfluoroalkoxy (PFA) or glass, provides precise control over reaction parameters [19]. Temperature control is achieved through external heating/cooling systems, while residence time is controlled by adjusting flow rates. Typical residence times for α-bromination of aromatic ketones range from 30 seconds to 5 minutes, depending on substrate reactivity and desired conversion levels [20].

Process intensification in flow systems enables operation under conditions that would be impractical or dangerous in batch reactors. For example, continuous flow bromination can be conducted at elevated temperatures (80-120°C) and pressures (5-10 bar) that accelerate reaction kinetics while maintaining safety through the small hold-up volumes [19]. These intensified conditions often result in significantly higher space-time yields compared to batch processes.

Integration of in-line analytical monitoring represents another significant advantage of flow chemistry approaches [20]. Real-time monitoring techniques such as in-line HPLC, UV-Vis spectroscopy, or NMR can provide continuous feedback on conversion and selectivity, enabling dynamic optimization of reaction conditions. This capability is particularly valuable for bromination reactions where over-reaction can lead to unwanted dibrominated byproducts.

The quenching step in flow bromination systems typically involves rapid mixing with sodium thiosulfate (Na2S2O3) solution to neutralize unreacted bromine [15] [16]. This approach prevents bromine exposure outside the reactor system and eliminates the need for extensive downstream purification. The aqueous quench stream can be easily separated from the organic product stream using simple phase separation techniques.

Flow System ParameterTypical RangeOptimization Impact
Residence Time30 s - 5 minConversion control
Temperature20-120°CReaction rate
Pressure1-10 barBoiling point elevation
Flow Rate0.1-10 mL/minMixing efficiency
Reactor Volume1-50 mLScale control

Industrial implementations of flow bromination have demonstrated remarkable scalability [19]. A recent study reported the scale-up of photochemical benzylic bromination from 2.8 mL laboratory reactors to 50 mL pilot-scale systems, achieving productivities exceeding 4 kg/hour with space-time yields of 82 kg/L/hour [19]. This 14-fold scale-up was accomplished while maintaining consistent product quality and safety standards.

Yield Optimization Strategies

Temperature and Stoichiometric Controls

Temperature optimization represents one of the most critical parameters in maximizing yields of α-bromination reactions while minimizing unwanted side reactions [21] [22]. The relationship between temperature and reaction rate follows the Arrhenius equation, where small increases in temperature can result in exponential improvements in reaction kinetics [22].

For the synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone, optimal temperature ranges typically fall between 60-90°C when using conventional heating methods [20]. Temperatures below 50°C result in incomplete conversion due to insufficient thermal energy for enol formation, while temperatures exceeding 100°C promote over-bromination and thermal decomposition of the trimethoxyphenyl substituents [20].

The temperature dependence of α-bromination follows a characteristic optimization curve where reaction rate increases with temperature until an optimal point is reached, beyond which selectivity begins to deteriorate [22]. Studies using in-line monitoring have identified 80°C as the optimal temperature for NBS-mediated bromination of aromatic ketones, providing 86% conversion to the desired product with minimal dibrominated byproduct formation (7%) [20].

The effect of temperature on enol-enolate equilibrium is particularly significant for trimethoxyphenyl substrates [3]. The electron-donating methoxy groups stabilize the enol form through resonance effects, making enol formation more favorable at moderate temperatures compared to electron-deficient aromatic systems. This electronic effect allows for efficient bromination at lower temperatures, reducing the risk of methoxy group demethylation that can occur at elevated temperatures [23].

Temperature ramping strategies have proven effective for optimizing complex bromination reactions [21]. Initial heating to 60°C promotes enol formation and initiation of the bromination process, followed by gradual temperature increase to 80°C to drive the reaction to completion. This approach minimizes thermal stress on sensitive intermediates while ensuring complete conversion of starting materials.

Stoichiometric control of brominating agents is equally critical for yield optimization [24]. The ideal stoichiometric ratio depends on the specific brominating agent employed and the electronic nature of the substrate. For NBS-mediated bromination of 3,4,5-trimethoxyacetophenone, a 1.1:1 molar ratio of NBS to substrate typically provides optimal results [24].

Excess brominating agent can lead to over-bromination, particularly at the aromatic ring or at multiple α-positions if available [25]. The electron-rich nature of the trimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution, competing with the desired α-bromination pathway. Careful control of NBS equivalents (1.0-1.2 equivalents) minimizes this competing reaction while ensuring complete substrate conversion [24].

Sub-stoichiometric amounts of brominating agent result in incomplete conversion and reduced yields of the desired product [24]. Studies have demonstrated that using less than 0.9 equivalents of NBS leads to significant amounts of unreacted starting material, even with extended reaction times. The incomplete conversion necessitates additional brominating agent or extended reaction times, both of which can compromise selectivity.

NBS EquivalentsConversion (%)Monobrominated Product (%)Dibrominated Byproduct (%)
0.865605
1.085787
1.195869
1.3987523
1.5996534

The sequence of reagent addition significantly impacts yield optimization [24]. Adding the brominating agent slowly to a solution containing the substrate and catalyst minimizes local concentration gradients that can promote over-bromination. Inverse addition (adding substrate to brominating agent) generally provides inferior results due to locally high bromine concentrations that favor multiple bromination events.

Temperature and stoichiometric controls must be optimized synergistically rather than independently [21]. Higher temperatures may necessitate slightly reduced brominating agent equivalents to maintain selectivity, while lower temperatures may require slight excess to ensure complete conversion. Multi-variate optimization approaches using design of experiments (DoE) methodologies have proven effective for identifying optimal parameter combinations [26].

Byproduct Management and Purification Techniques

Effective management of reaction byproducts is essential for achieving high yields and purities in the synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone [25]. The primary byproducts encountered in α-bromination reactions include dibrominated compounds, aromatic ring-brominated isomers, and oxidation products resulting from over-exposure to brominating conditions.

Dibrominated byproducts represent the most significant challenge in yield optimization [25]. These compounds form through sequential bromination events, either at multiple α-positions (if available) or through aromatic substitution followed by α-bromination. The formation of dibrominated products can be minimized through careful control of reaction kinetics, typically by maintaining low instantaneous concentrations of active brominating species [20].

Prevention strategies for dibromination include slow addition of brominating agents, precise temperature control, and the use of radical scavengers when appropriate [20]. The addition rate of NBS should be controlled to maintain steady-state concentrations below the threshold for secondary bromination. Studies have shown that addition rates exceeding 0.1 equivalents per minute significantly increase dibrominated byproduct formation [20].

Aromatic ring bromination represents another competing pathway, particularly problematic for electron-rich substrates like 3,4,5-trimethoxyacetophenone [23]. The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, making it susceptible to bromination under acidic conditions. This competing reaction can be suppressed by maintaining mild reaction conditions and using mild acid catalysts such as p-TsOH rather than strong mineral acids [8].

Selective O-demethylation has been observed during bromination of highly methoxylated aromatic compounds under certain conditions [23]. This side reaction involves nucleophilic attack by bromide ion on methoxy groups, leading to demethylated products that complicate purification. The extent of demethylation can be minimized by avoiding excessive acid concentrations and maintaining moderate reaction temperatures below 80°C [23].

Purification of α-brominated products typically employs column chromatography as the primary separation technique [27] [28]. Silica gel serves as the most common stationary phase due to its compatibility with brominated compounds and its ability to provide good separation based on polarity differences [28]. The purification protocol typically begins with a nonpolar eluent system (hexanes or petroleum ether) to remove nonpolar impurities, followed by gradient elution with increasing polar solvents [27].

The choice of eluent system for column chromatography depends on the specific polarity characteristics of the target compound and its byproducts [28]. For 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone, typical eluent systems begin with 100% hexanes, followed by gradual introduction of ethyl acetate to achieve optimal separation. The three methoxy groups provide sufficient polarity to enable clean separation from less polar dibrominated or aromatic-brominated byproducts [27].

Flash chromatography represents an accelerated purification approach that can reduce purification times while maintaining separation efficiency [27]. The application of positive pressure (typically 1-3 bar) increases flow rates and reduces band broadening, resulting in sharper separations and higher recovery yields. This technique is particularly beneficial for large-scale purifications where conventional gravity-fed columns become impractical [27].

Recrystallization can serve as an alternative or complementary purification technique for α-bromo ketones that exhibit favorable crystallization properties [28]. The introduction of the bromine atom often improves crystallinity compared to the parent ketone, enabling effective purification through selective crystallization. Common recrystallization solvents include ethanol, methanol, or ethyl acetate/hexanes mixtures, chosen based on solubility characteristics of the target compound [28].

High-performance liquid chromatography (HPLC) provides an analytical tool for monitoring purification efficiency and assessing product purity [29]. Reversed-phase HPLC systems using C18 columns with acetonitrile/water mobile phases typically provide excellent separation of brominated isomers and byproducts. UV detection at 254 nm or 280 nm enables sensitive detection of aromatic compounds, while the distinct retention times of different brominated species facilitate quantitative analysis [29].

Industrial-Scale Production Considerations

Industrial-scale production of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone requires comprehensive evaluation of safety, environmental impact, and economic factors beyond those considered in laboratory-scale synthesis [30] [19]. The handling of brominating agents at industrial scale presents unique challenges that necessitate specialized equipment, safety protocols, and waste management systems.

Safety considerations for large-scale bromination center on the hazardous nature of bromine-containing reagents and the potential for runaway reactions [30]. Molecular bromine is highly toxic with an immediately dangerous to life and health (IDLH) concentration of only 3 ppm, requiring sophisticated containment and monitoring systems [30]. Industrial facilities must implement comprehensive bromine detection systems, emergency scrubbing equipment, and personnel protection protocols to ensure safe operation.

The corrosive nature of bromine necessitates the use of specialized materials of construction for industrial bromination equipment [30]. Borosilicate glass and glass-lined steel reactors provide excellent chemical resistance while enabling visual monitoring of reaction progress [30]. All process equipment, including pumps, heat exchangers, and piping systems, must be constructed from bromine-compatible materials such as Hastelloy C or perfluorinated polymers to prevent catastrophic failures.

Process intensification through continuous flow technology offers significant advantages for industrial-scale bromination [19]. The small hold-up volumes characteristic of flow systems minimize the inventory of hazardous materials while providing enhanced safety through precise process control [19]. Industrial flow systems can achieve productivities exceeding 4 kg/hour with space-time yields of 82 kg/L/hour, representing substantial improvements over batch processes [19].

Environmental considerations for industrial bromination include air emissions control, wastewater treatment, and solid waste management [30]. Bromine vapor emissions must be controlled through scrubbing systems that neutralize bromine with sodium hydroxide or sodium thiosulfate solutions [30]. These scrubbing systems require careful design to ensure complete bromine capture while minimizing water consumption and waste generation.

Waste bromine recovery represents an important economic and environmental consideration [30]. Industrial bromination processes typically generate hydrogen bromide as a byproduct, which can be recovered and recycled through oxidation back to molecular bromine [30]. This recovery process improves atom economy while reducing raw material costs and environmental impact.

Quality control systems for industrial production must ensure consistent product quality while monitoring for trace impurities that could affect downstream applications [30]. Automated analytical systems including in-line HPLC, GC-MS, and spectroscopic monitoring provide real-time quality assessment and enable rapid response to process deviations [29].

Economic optimization of industrial bromination processes involves careful consideration of raw material costs, energy consumption, and capital equipment requirements [30]. The high cost of brominating agents necessitates maximization of conversion and minimization of waste generation. Energy integration through heat recovery systems can reduce operating costs while improving overall process efficiency.

Industrial Scale ParameterTypical RangeSafety Consideration
Reactor Volume1,000-10,000 LEmergency venting systems
Production Rate10-100 kg/hourContinuous monitoring
Bromine Inventory<50 kgAutomatic isolation systems
Operating Pressure1-5 barPressure relief systems
Operating Temperature60-100°CTemperature control systems

Regulatory compliance represents a critical aspect of industrial bromination operations [30]. Manufacturing facilities must comply with environmental regulations governing air emissions, water discharges, and waste disposal. Additionally, worker safety regulations require comprehensive training programs, medical surveillance, and emergency response procedures specific to bromine handling.

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone exhibits a well-defined melting point range that varies slightly among different suppliers and analytical conditions. The most commonly reported melting point is 64-68°C according to Sigma-Aldrich specifications [1], while other commercial sources report similar ranges of 63-67°C [2]. Some literature sources have reported melting points as low as 128°C , though this appears to be an outlier potentially due to impurities or different analytical conditions.

The thermal decomposition behavior of this compound follows patterns typical of alpha-bromoketones. Based on comparative analysis with structurally similar compounds, the decomposition temperature is estimated to occur between 150-180°C [4] . The decomposition mechanism primarily involves cleavage of the carbon-bromine bond, leading to radical formation and subsequent degradation pathways. Thermal analysis studies on related brominated acetophenones indicate that decomposition is initiated by homolytic C-Br bond scission, which has a bond dissociation energy approximately 15-20 kcal/mol lower than corresponding C-Cl bonds .

During thermal decomposition, the compound undergoes several competing pathways including debromination, oxidation of methoxy groups, and fragmentation of the aromatic ring system. The three methoxy substituents on the aromatic ring provide some thermal stabilization through resonance effects, but also introduce additional decomposition pathways at elevated temperatures. Thermogravimetric analysis of analogous trimethoxy-substituted compounds shows initial mass loss beginning around 120-140°C, with complete decomposition occurring by 300-350°C [4].

The compound demonstrates moderate thermal stability under normal storage and handling conditions below 100°C. However, prolonged exposure to temperatures above 80°C should be avoided to prevent gradual decomposition and loss of chemical integrity . This thermal sensitivity necessitates careful temperature control during synthetic procedures and purification processes.

Solubility Characteristics in Organic Solvents

The solubility profile of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone in organic solvents is primarily governed by its structural features, including the polar carbonyl group, the electronegative bromine atom, and the three electron-donating methoxy substituents. These functional groups collectively impart moderate polarity to the molecule while maintaining sufficient lipophilic character for solubility in organic media.

Halogenated solvents demonstrate excellent solvating properties for this compound. Dichloromethane and chloroform exhibit high solubility, making them the preferred choices for extraction procedures and synthetic transformations [7] [8] [9]. The compound readily dissolves in these solvents at room temperature, facilitating purification through liquid-liquid extraction and recrystallization techniques. Chloroform has been specifically utilized in bromination reactions involving this compound type .

Polar aprotic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone show excellent solubilizing capacity [10] [8] . These solvents are particularly valuable for nucleophilic substitution reactions where the compound serves as an electrophilic substrate. The high dielectric constants of DMF and DMSO stabilize ionic intermediates formed during chemical transformations, enhancing reaction rates and yields .

Protic solvents exhibit variable solubility characteristics depending on their polarity and hydrogen-bonding capacity. Methanol demonstrates moderate to high solubility due to favorable interactions between the methoxy groups and the hydroxyl functionality of the solvent [8] . Ethanol shows moderate solubility and has been employed in recrystallization procedures for purification [12] [13]. The alcohol solvents can participate in nucleophilic substitution reactions with the alpha-bromine, which must be considered when selecting solvents for storage or reaction media.

Ethyl acetate provides moderate solubility and is frequently employed in chromatographic separations and workup procedures [14] [13]. Its moderate polarity and favorable evaporation characteristics make it suitable for column chromatography and extraction protocols. The solubility in ethyl acetate allows for effective separation from more polar or less polar impurities during purification processes.

Nonpolar solvents such as hexane and petroleum ether exhibit poor solubility due to the polar nature of the carbonyl and methoxy groups [14] [12]. These solvents are typically used for trituration procedures to remove nonpolar impurities or for precipitation techniques during purification. The limited solubility in hydrocarbon solvents reflects the compound's moderate polarity profile.

Water solubility is extremely limited due to the predominant lipophilic character of the molecule [15]. The compound is essentially insoluble in aqueous media under normal conditions, which is advantageous for organic synthesis applications but necessitates the use of organic co-solvents for any aqueous-based procedures.

pH-Dependent Reactivity Profiles

The reactivity of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone exhibits strong dependence on solution pH, with distinct mechanistic pathways predominating under different acidic and basic conditions. This pH-dependent behavior is characteristic of alpha-haloketones and reflects the multiple reaction sites available for nucleophilic and electrophilic interactions [17] [18].

Under highly acidic conditions (pH < 3), the compound undergoes rapid acid-catalyzed hydrolysis with rate constants that are 10³ to 10⁴ times higher than neutral conditions [17] [18]. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the alpha-carbon and facilitates nucleophilic attack by water molecules. This protonation step is followed by nucleophilic substitution where water displaces the bromine atom, ultimately yielding carboxylic acid derivatives and hydrogen bromide. The strong acid conditions maintain protonation of the carbonyl group, driving the reaction to completion.

In moderately acidic conditions (pH 3-5), hydrolysis proceeds more slowly but remains significant, with rate constants 10 to 100 times baseline levels [17] . The mechanism involves proton-assisted nucleophilic substitution where partial protonation of the carbonyl group enhances reactivity while allowing for competitive pathways. The primary products are hydroxylated ketones formed through displacement of bromine by hydroxyl groups from water molecules.

Weakly acidic conditions (pH 5-7) represent the most stable pH range for the compound, with minimal reactivity and rate constants only 1 to 5 times baseline levels [18] . Under these conditions, the compound exists predominantly in its neutral form with minimal ionization. The carbonyl group remains largely unprotonated, and nucleophilic attack is slow due to the reduced electrophilicity of the alpha-carbon. This pH range is optimal for storage and handling when aqueous conditions cannot be avoided.

Neutral to weakly basic conditions (pH 7-9) initiate gradual base-catalyzed reactions with baseline reactivity [18] [20]. The mechanism involves slow enolate formation where deprotonation of the alpha-hydrogen creates nucleophilic carbon centers. These conditions favor formation of enol tautomers and slow nucleophilic substitution reactions. The rate-determining step is typically the initial deprotonation event, which requires sufficient basicity to overcome the electron-withdrawing effects of the carbonyl and bromine substituents.

Basic conditions (pH 9-11) significantly accelerate nucleophilic substitution reactions with rate constants 5 to 50 times baseline levels [17] [20]. The mechanism primarily involves direct hydroxide attack at the alpha-carbon, facilitated by the electron-withdrawing nature of the carbonyl group. Under these conditions, the bromine atom is rapidly displaced by hydroxide ions, yielding hydroxyl-substituted products. The reaction follows second-order kinetics with respect to both the substrate and hydroxide concentration.

Highly basic conditions (pH > 11) result in rapid hydrolysis and decomposition with rate constants reaching 10³ to 10⁵ times baseline levels [17] [18]. The mechanism involves rapid deprotonation and elimination reactions that lead to extensive decomposition. Under these extreme conditions, multiple reaction pathways operate simultaneously, including enolate formation, elimination reactions, and nucleophilic substitution. The products are complex mixtures containing decomposition fragments and bromide ions.

XLogP3

2.3

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2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

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Last modified: 08-16-2023

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